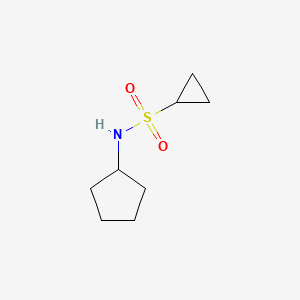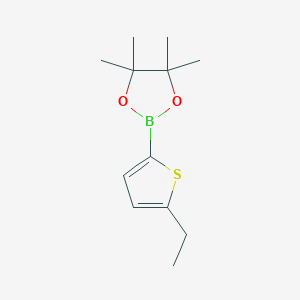![molecular formula C17H23NO B1440271 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one CAS No. 1193388-93-0](/img/structure/B1440271.png)
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Vue d'ensemble
Description
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, also known as BABU, is a heterocyclic compound containing a bicyclic ring system with a nitrogen atom at the bridgehead. BABU is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has applications in both organic and medicinal chemistry. It has been used in a variety of reactions, including Diels-Alder reactions, Michael additions, and Mannich reactions. BABU has also been used in the synthesis of peptide-based compounds and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
Synthetic Chemistry
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: serves as a versatile intermediate in synthetic chemistry. Its bicyclic structure is particularly useful for constructing complex molecular frameworks, such as the vinigrol framework . The compound’s ability to undergo highly diastereoselective reactions makes it valuable for creating chiral centers in drug molecules.
Biomedical Materials
In the field of biomedical materials, this compound’s unique structure could be explored for designing novel polymers or small molecule drugs. Its bicyclic core may lend structural rigidity to polymers, potentially enhancing their durability and suitability for medical implants or prosthetics .
Electronic Materials
The electronic materials industry could investigate the use of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in the development of organic semiconductors. Its rigid structure might contribute to the stability of organic photovoltaic cells or light-emitting diodes (LEDs).
Energy Materials
In energy materials research, this compound could be a candidate for organic battery components. Its structural properties might influence the ion transport mechanisms within the battery, potentially improving charge storage capacity.
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .
Therapeutic Applications
Therapeutically, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one may be studied for its bioactivity. Its bicyclic structure is similar to many bioactive compounds, and it could be a lead compound in the development of new medications .
Propriétés
IUPAC Name |
9-benzyl-9-azabicyclo[5.3.1]undecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17-15-9-5-2-6-10-16(17)13-18(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKHVQISVLHFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC(C2=O)CC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440189.png)



![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)


![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)




